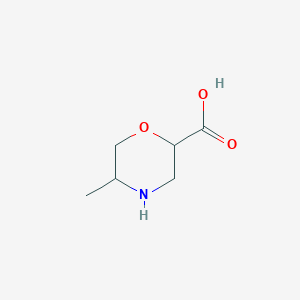

5-Methylmorpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKFLDCAIOSMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

This method, patented by CN1155581C, involves four stages:

-

Cyclization : Methylglyoxal reacts with o-phenylenediamine at 30–90°C in the presence of sodium pyrosulfite, forming 3-methylquinoxaline.

-

Oxidation : Potassium permanganate oxidizes 3-methylquinoxaline to 5-methylpyrazine-2,3-dicarboxylic acid potassium salt at 60–105°C.

-

Acidification and Decarboxylation : Sulfuric acid (1.5–3.0 mol eq.) decarboxylates the dicarboxylic acid at 30–130°C, yielding 5-methylpyrazine-2-carboxylic acid.

-

Purification : Butanone extraction at pH 1.5–4.0 isolates the product, followed by crystallization and drying.

Key Parameters:

| Step | Temperature Range | Reaction Time | Catalysts/Reagents | Yield |

|---|---|---|---|---|

| Cyclization | 30–90°C | 0.5–2 h | Sodium pyrosulfite | 85–90% |

| Oxidation | 60–105°C | 1–4 h | KMnO₄/K₂Cr₂O₇ | 70–75% |

| Decarboxylation | 80–130°C | 1–2 h | H₂SO₄ | 90–95% |

| Total Yield | — | — | — | 75–80% |

Advantages and Limitations

-

Advantages :

-

Limitations :

Selective Mono-Oxidation of 2,5-Dimethylpyrazine

Process Optimization for Industrial Use

CN108017586A details a streamlined method using 2,5-dimethylpyrazine as the starting material. Key steps include:

-

Controlled Oxidation : Gradual addition of KMnO₄ (40–50% initially, remainder after cooling) at 75–95°C ensures selective mono-oxidation, minimizing over-oxidation to pyrazine-2,5-dicarboxylic acid.

-

pH-Mediated Purification : Adjusting the reaction mixture to pH 1.5–4.0 precipitates the product, which is extracted with butanone and recrystallized.

Performance Metrics:

| Parameter | Value |

|---|---|

| Starting Material | 2,5-Dimethylpyrazine |

| Oxidant | KMnO₄ (1.2–1.5 mol eq.) |

| Reaction Temperature | 75–95°C |

| Yield | ≥75% |

| Purity (HPLC) | ≥99.5% |

Comparative Analysis with Alternative Routes

-

Gas-Phase Catalytic Oxidation : Although efficient, poor catalyst selectivity leads to 20–30% over-oxidation byproducts.

-

Chlorination-Acylation Pathway : Four-step synthesis with a 47% total yield; deemed economically unviable due to intermediate instability.

Environmental and Economic Considerations

Byproduct Management

Cost Analysis

| Method | Raw Material Cost (USD/kg) | Energy Consumption (kWh/kg) | Waste Treatment Cost (USD/kg) |

|---|---|---|---|

| Cyclization-Oxidation | 12–15 | 8–10 | 2.5–3.0 |

| Selective Mono-Oxidation | 18–20 | 5–7 | 1.0–1.5 |

The selective mono-oxidation method, despite higher raw material costs, reduces energy and waste expenses, making it preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylmorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |

|---|---|---|---|---|

| 5-Methylmorpholine-2-carboxylic acid | C₆H₁₁NO₃ | 145.16 | Morpholine ring, -COOH | Pharmaceutical intermediates |

| (2R,5R)-Boc-morpholine derivative | C₁₁H₁₉NO₅ | 257.27 | Boc-protected amine | Peptide synthesis |

| 5-Methylfuran-2-carboxylic acid | C₆H₆O₃ | 126.11 | Furan ring, -COOH | Agrochemicals |

| Benzofuran-2-carboxylic acid | C₉H₆O₃ | 162.14 | Benzofuran core, -COOH | Drug design (e.g., kinase inhibitors) |

| 5-Methoxyindole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | Indole core, -OCH₃, -COOH | Polymorphism studies, APIs |

Key Research Findings

- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom enhances solubility (logP ~−0.5) compared to pyrrolidine derivatives (logP ~0.2), making it preferable for aqueous-phase reactions .

- Furan vs. Benzofuran : Benzofuran derivatives exhibit 10–20× higher binding affinity to serotonin receptors due to extended aromatic surface area .

- Polymorphism in MI2CA : Two polymorphs of MI2CA show distinct hydrogen-bonding patterns (e.g., O−H∙∙∙O vs. N−H∙∙∙O), impacting dissolution rates and bioavailability .

Biological Activity

5-Methylmorpholine-2-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃, belonging to the class of morpholine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a carboxylic acid functional group attached to a methyl-substituted morpholine ring. Its unique structure contributes to various chemical properties, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 143.16 g/mol |

| Structural Classification | Morpholine derivative |

| Functional Groups | Carboxylic acid |

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including multidrug-resistant bacteria.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its potential use in drug development.

- Binding Affinity : Interaction studies have shown that this compound can bind to various biological targets, which may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Carboxylation : Using carbon dioxide in the presence of suitable catalysts.

- Hydrolysis of Esters : Starting from methyl esters of morpholine derivatives.

- Amine Functionalization : Modifying existing morpholine compounds through amine reactions.

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were reported in the range of 0.125 to 0.5 mg/mL, indicating potent activity against these pathogens. -

Enzyme Inhibition Studies :

Research focusing on enzyme inhibition revealed that the compound effectively inhibited DNA gyrase and topoisomerase IV in E. coli, which are critical targets for developing new antibacterial agents. The IC50 values obtained were promising, suggesting a strong potential for further development as a dual-targeting antibacterial agent . -

Binding Affinity Analysis :

Interaction studies using surface plasmon resonance (SPR) techniques indicated that this compound has a high binding affinity for certain protein targets involved in cancer pathways, suggesting its potential application in oncology .

Q & A

Q. Methodological Approach :

Dose-response profiling : Test derivatives across a wide concentration range (nM–mM).

Target validation : Use computational docking (e.g., AutoDock) to predict binding affinity to enzymes like cyclooxygenase or bacterial dihydrofolate reductase .

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

What computational approaches are recommended to study the reactivity and stability of this compound?

Advanced Research Question

- DFT Calculations : Predict tautomeric preferences (carboxylic acid vs. carboxylate forms) and pKa using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate aqueous solubility and stability under physiological conditions (e.g., 310 K, 1 atm) .

- Degradation Pathways : Use SPARTAN to model oxidation/reduction reactions, identifying vulnerable sites (e.g., morpholine ring opening under strong acids) .

How should researchers design experiments to assess the environmental impact of this compound?

Advanced Research Question

- Ecotoxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing (EC₅₀) .

- Biodegradation : Use HPLC-MS to track compound breakdown in soil/water systems over 28 days .

- Bioaccumulation : Calculate logP (predicted ~0.5–1.2) to estimate environmental persistence .

Note : Existing data gaps for related compounds (e.g., furan-carboxylic acids) highlight the need for targeted ecotoxicology studies .

What strategies mitigate risks during handling and storage of this compound?

Basic Research Question

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

Advanced Consideration : Conduct differential scanning calorimetry (DSC) to assess thermal stability and auto-ignition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.